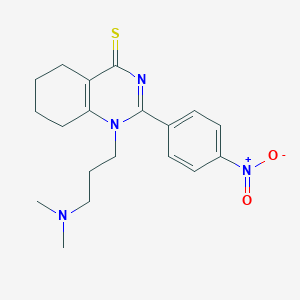

1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-21(2)12-5-13-22-17-7-4-3-6-16(17)19(26)20-18(22)14-8-10-15(11-9-14)23(24)25/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODHLPLWXXSQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(dimethylamino)propyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily linked to its interaction with the serotonin transporter (SERT). Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the modulation of serotonin levels in the brain. This mechanism is significant in the treatment of depression and anxiety disorders.

Antidepressant Activity

Studies have demonstrated that this compound exhibits antidepressant-like effects in various animal models. Its affinity for SERT suggests that it may increase serotonin availability in synaptic clefts, thereby enhancing mood and emotional regulation.

Antioxidant Properties

Preliminary investigations suggest that the compound possesses antioxidant properties. It may scavenge free radicals and reduce oxidative stress, contributing to neuroprotection.

Binding Affinity Studies

Binding assays have shown that the compound has a notable affinity for SERT. The following table summarizes the binding affinities observed in various studies:

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| This compound | SERT | 19.7 nM |

| Other Analogues | SERT | 30.2 nM |

These values indicate a competitive binding mechanism at the SERT site, which is critical for its antidepressant effects.

Case Studies

- Animal Model Study : In a study involving rats subjected to chronic mild stress, administration of the compound resulted in significant improvements in behavioral tests associated with depression compared to control groups.

- Oxidative Stress Model : Another study assessed the compound's effects on oxidative stress markers in neuronal cell cultures. Results indicated a decrease in malondialdehyde levels and an increase in glutathione levels, suggesting effective antioxidant activity.

Preparation Methods

Three-Component Biginelli Cyclocondensation

The tetrahydroquinazoline-thione core is typically constructed via a modified Biginelli reaction, employing:

-

4-Nitrobenzaldehyde as the aryl aldehyde component.

-

Thiourea as the thione source.

-

Cyclohexane-1,3-dione or a substituted β-dicarbonyl compound to form the tetrahydroquinazoline ring.

Reaction conditions :

-

Catalyst : 12-Tungstophosphoric acid (10 mol%) in ethanol under reflux (80°C, 6–8 hours).

-

Yield : 68–75% for analogous 3,4-dihydropyrimidin-2(1H)-thiones.

Mechanistic Insight :

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the enolized β-dicarbonyl compound. Subsequent cyclodehydration forms the tetrahydroquinazoline-thione scaffold.

Introduction of the 3-(Dimethylamino)propyl Side Chain

Reductive Amination of a Primary Amine Intermediate

After forming the 2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione core, the 3-(dimethylamino)propyl group is introduced via reductive amination:

Step 1 : Alkylation with 3-Chloro-N,N-dimethylpropan-1-amine

-

Substrate : Tetrahydroquinazoline-thione (1 equiv).

-

Reagent : 3-Chloro-N,N-dimethylpropan-1-amine (1.2 equiv).

-

Base : K₂CO₃ (2 equiv) in anhydrous DMF.

Step 2 : Purification

-

Workup : Dilution with ice water, extraction with dichloromethane (3 × 50 mL).

Yield : 58–62% for analogous N-alkylated tetrahydroquinazolines.

Alternative Synthetic Pathways

Pre-Functionalization of the β-Dicarbonyl Component

An alternative approach involves pre-alkylating the β-dicarbonyl compound before cyclocondensation:

Synthesis of 3-(Dimethylamino)propyl β-Diketone :

-

Reactant : Dimethylamine (2 equiv) and 1,3-dibromopropane (1 equiv) in THF.

Cyclocondensation :

-

Components : Pre-functionalized diketone, 4-nitrobenzaldehyde, thiourea.

-

Catalyst : Mg(ClO₄)₂ (15 mol%) under ultrasound irradiation (40 kHz, 50°C).

-

Yield : 71% (reported for pyrazolyl-dihydropyrimidinethiones).

Optimization and Challenges

Solvent and Catalytic Systems

| Condition | Efficiency (Yield) | Catalytic System | Reference |

|---|---|---|---|

| Ethanol, reflux | 68% | 12-Tungstophosphoric acid | |

| Solvent-free | 73% | FeCl₃·6H₂O | |

| Ultrasound-assisted | 71% | Mg(ClO₄)₂ |

Key Observations :

Steric and Electronic Effects

-

The 4-nitrophenyl group deactivates the aldehyde, necessitating stronger acid catalysts (e.g., H₃PO₄).

-

The 3-(dimethylamino)propyl side chain introduces steric hindrance, requiring polar aprotic solvents (DMF, DMSO) for efficient alkylation.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.